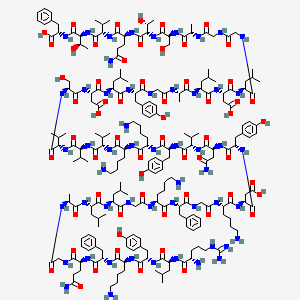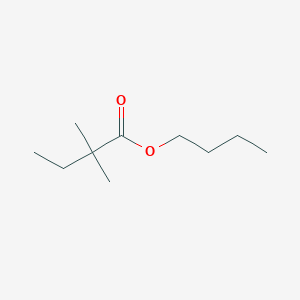![molecular formula C46H36NO2P3 B3068913 (11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine CAS No. 913617-04-6](/img/structure/B3068913.png)
(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine is a useful research compound. Its molecular formula is C46H36NO2P3 and its molecular weight is 727.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Characterization
The compound has been involved in the synthesis and characterization of sterically congested phosphites and diphosphines, contributing to the study of molecular structures and bonding characteristics. For instance, Pastor et al. (1993) describe the synthesis of a related phosphite, observing unique P,P coupling in its NMR spectrum due to the molecule's sterically congested structure (Pastor et al., 1993).
2. Catalytic Applications
This compound and its derivatives have been utilized in catalytic processes like Suzuki cross-coupling reactions. Kayan et al. (2012) investigated bis(diphenylphosphino) amines, examining their catalytic activity in such reactions, demonstrating their effectiveness in various chemical syntheses (Kayan et al., 2012).
3. Ligand Design for Asymmetric Reactions
The compound's derivatives have been explored in asymmetric hydroformylation and other enantioselective reactions. For example, Duren et al. (2006) used a chiral diphosphonite ligand based on a similar compound for platinum-catalyzed hydroformylation, achieving high enantioselectivity (Duren et al., 2006).
4. Coordination Chemistry and Crystallography
Research has delved into the structural aspects of complexes formed with this compound. Drago et al. (1999) studied structural distortions in palladium-aryl complexes with related ligands, highlighting the electronic effects on the molecular configuration (Drago et al., 1999).
5. Reactivity and Stability Studies
Studies have also focused on the reactivity and stability of ligands similar to this compound. Ghisolfi et al. (2014) conducted experimental and theoretical studies on bis(diphenylphosphino) amine-type ligands in nickel(II) complexes, which are significant for understanding ligand-metal interactions (Ghisolfi et al., 2014).
properties
IUPAC Name |
10,16-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36NO2P3/c1-47(2)52-48-45-41(50(35-21-7-3-8-22-35)36-23-9-4-10-24-36)31-33-19-15-17-29-39(33)43(45)44-40-30-18-16-20-34(40)32-42(46(44)49-52)51(37-25-11-5-12-26-37)38-27-13-6-14-28-38/h3-32H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTXDRKUFXCFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1OC2=C(C3=CC=CC=C3C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(O1)C(=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36NO2P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B3068884.png)

![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)

![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3068912.png)
![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068916.png)